molecular formula C14H13ClN2O3 B2380872 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034432-58-9

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2380872
CAS No.: 2034432-58-9
M. Wt: 292.72
InChI Key: IWUHBLGVGWJILN-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Chloropyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with 3-chloropyridine, often using a coupling reagent such as a palladium catalyst.

    Attachment of the Furan Ring: The final step involves the reaction of the intermediate with a furan derivative, possibly through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrrolidine, pyridine, and furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural features, the compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Therapeutic Agents: If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
  • **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Uniqueness

The presence of both the furan ring and the chloropyridine moiety in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c15-12-7-16-4-1-13(12)20-11-2-5-17(8-11)14(18)10-3-6-19-9-10/h1,3-4,6-7,9,11H,2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUHBLGVGWJILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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